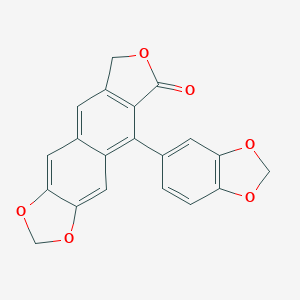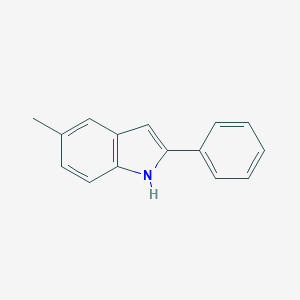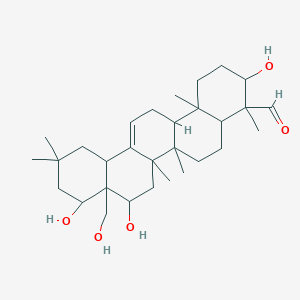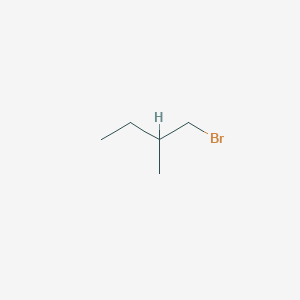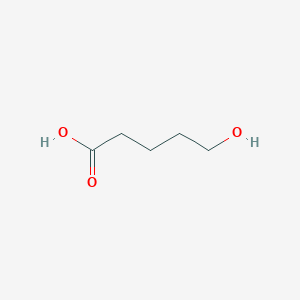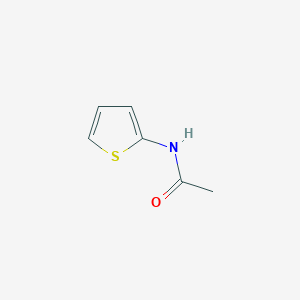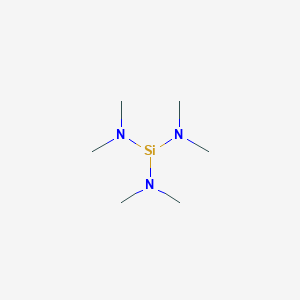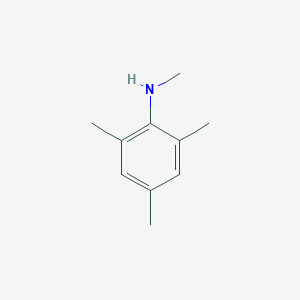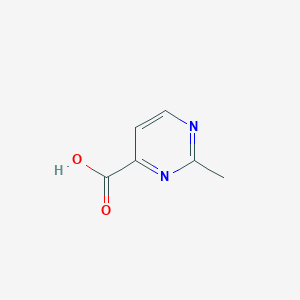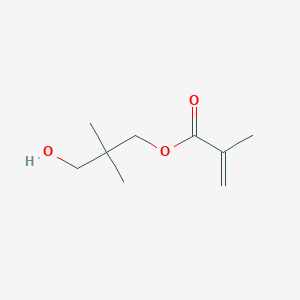
Iron(2+), tris(1,10-phenanthroline-kappaN1,kappaN10)-, (OC-6-11)-, diperchlorate
説明
Iron(2+), tris(1,10-phenanthroline-kappaN1,kappaN10)-, (OC-6-11)-, diperchlorate is used as an oxidation, reduction indicator . It is used for the detection, identification, analysis of chemical, biological, or pathologic processes or conditions .
Molecular Structure Analysis
The molecular formula of Iron(2+), tris(1,10-phenanthroline-kappaN1,kappaN10)-, (OC-6-11)-, diperchlorate is C36H24Cl2FeN6O8 . Its molecular weight is 795.367 g/mol . The IUPAC name is iron (2+);1,10-phenanthroline;diperchlorate .科学的研究の応用
1. Synthesis and Characterization of Iron(III) Complex 1,10-Phenanthroline forms orange-coloured crystals with iron(III) ions when the resultant metal salt-ligand mixture is stirred continuously for 30 minutes and left to stand at room temperature . The investigations showed a 1:3 metal-ligand molar ratio was formed . This suggests that 1,10-phenanthroline has good chelating properties to Fe(III) ions and forms stable complexes with iron(III) ions .
Redox Indicator
1,10-Phenanthroline ferrous perchlorate is used as a redox indicator . This is due to its ability to form a red chelate with ferrous (iron II) ion .
Spectrophotometric Assay of Silver
This compound is used as a reagent for the spectrophotometric assay of silver . This involves the measurement of the reflection or transmission properties of a material as a function of wavelength.
4. Determination of Fe, Pd, and V It acts as a chelating ligand for the determination of Fe, Pd, and V . This means it can form multiple bonds with a single metal ion, making it a very useful tool in analytical chemistry.
Matrix Metalloproteinase Inhibitor
1,10-Phenanthroline ferrous perchlorate also acts as a matrix metalloproteinase inhibitor . Matrix metalloproteinases are enzymes that break down protein. They play a role in many biological and pathological processes, including tissue remodeling and inflammation.
Photometric Reagent for Iron
It is a photometric reagent for iron . Photometric analysis involves the measurement of the intensity of light, and it’s a common method for determining the concentration of a substance in a sample.
Synthesis of Mixed-Ligand Complexes
1,10-Phenanthroline is used in the synthesis of mixed-ligand complexes of cobalt (II) and copper (II) . These complexes have interesting catalytic, redox, photochemical, chemosensing, and biological properties .
8. Design and Synthesis of Metal Complexes 1,10-Phenanthroline has been employed in the design and synthesis of metal complexes, for the development of new functional materials with intriguing structures and potential applications .
Safety and Hazards
作用機序
Target of Action
1,10-Phenanthroline ferrous perchlorate primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial metabolism and chemotaxis, respectively .
Mode of Action
1,10-Phenanthroline, a component of the compound, is known to inhibit metallopeptidases . The inhibition occurs by removal and chelation of the metal ion required for catalytic activity, leaving an inactive apoenzyme . This compound primarily targets zinc metallopeptidases .
Biochemical Pathways
It’s known that the compound can interfere with the normal functioning of dna by inserting itself between the successive bases, causing kinking, uncoiling, or other deformations .
Pharmacokinetics
It’s known that 1,10-phenanthroline is slightly soluble in water , which may impact its bioavailability.
Result of Action
The compound’s action results in the inhibition of certain enzymes, leading to the disruption of normal bacterial functions . This can potentially be used to control bacterial populations.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound has been shown to effectively inhibit carbon steel corrosion in an acidic environment . Additionally, the compound’s ability to form stable complexes with most metal ions suggests that its action could be influenced by the presence of different ions in the environment.
特性
IUPAC Name |
iron(2+);1,10-phenanthroline;diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H8N2.2ClHO4.Fe/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*2-1(3,4)5;/h3*1-8H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZDTKUCQUZJHS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24Cl2FeN6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14708-99-7 (Parent) | |
| Record name | 1,10-Phenanthroline ferrous perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014586540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8065793 | |
| Record name | 1,10-Phenanthroline ferrous perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green crystalline solid; Soluble in water; [Alfa Aesar MSDS] | |
| Record name | 1,10-Phenanthroline ferrous perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9609 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Iron(2+), tris(1,10-phenanthroline-kappaN1,kappaN10)-, (OC-6-11)-, diperchlorate | |
CAS RN |
14586-54-0 | |
| Record name | 1,10-Phenanthroline ferrous perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014586540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(2+), tris(1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, perchlorate (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Phenanthroline ferrous perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(1,10-phenanthroline-N1,N10)iron diperchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
A: Research indicates that the solubility of ₂ in water is influenced by the nature of the added salts. The presence of "water-structure breaking" anions, like halides and acetate, increases its solubility. Conversely, "water-structure making" anions, such as sulfate, tend to decrease its solubility. This behavior is attributed to the hydrophobic nature of the complex cation and its interaction with the surrounding water molecules. [, ]
A: Studies have shown that adding hydrophobic ions to aqueous solutions significantly increases the solubility of ₂. This phenomenon is explained by the hydrophobic interaction between the complex cation and the added hydrophobic ions. []
A: The rate of acid hydrolysis of [Fe(phen)₃]²⁺ is influenced by the presence of various ions. Adding electrolytes like LiCl, NaCl, KCl, MgCl₂, CaCl₂, etc., generally decreases the rate of hydrolysis. This retardation is related to the ions' ability to influence the "structure of liquid water," affecting the reaction kinetics. [, ]
A: Research using dodecylpyrazinium chloride (DPC) demonstrated that micellar systems can accelerate the aquation of ₂. This catalytic effect arises from the hydrophobic interactions between the surfactant aggregates and the dissociated phenanthroline ligand, facilitating its removal from the complex. []
A: Conductance measurements of ₂ in nitrobenzene + carbon tetrachloride mixtures revealed that in solvents with low dielectric constants (< 21), the complex exhibits significant ionic association, even forming secondary associations. This behavior highlights the importance of solvent polarity on the electrolytic properties of the complex. []
A: Crystallographic studies have revealed several key features of the [Fe(phen)₃]²⁺ cation. The iron(II) center adopts a distorted octahedral geometry, coordinated to six nitrogen atoms from the three phenanthroline ligands. This distortion leads to characteristic spectroscopic properties, including large quadrupole splitting in Mössbauer spectra. [, ]
A: Yes, research has explored the use of titanium dioxide (TiO₂) as a photocatalyst in the presence of ₂. Upon UV irradiation, photoexcited TiO₂ facilitates the direct electron transfer oxidation of the iron complex. []
A: Numerous analytical techniques are employed to characterize and quantify ₂. These include UV-Vis spectrophotometry, which is particularly useful due to the complex's intense color, infrared (IR) spectroscopy for identifying functional groups, and nuclear magnetic resonance (NMR) for structural analysis. [, ]
A: Poly(N-isopropylacrylamide-co-4-vinylpyridine), or copoly(NIPAM/4VP), has been investigated as a solid adsorbent for concentrating ₂ from aqueous solutions. This method relies on the hydrophobic interaction between the complex and the copolymer, offering a potential alternative to traditional liquid-liquid extraction techniques. []
A: ₂ can be synthesized by reacting iron(II) salts with 1,10-phenanthroline in a suitable solvent. The choice of solvent, reaction conditions, and purification methods can influence the yield and purity of the final product. []
A: Modifications to the 1,10-phenanthroline ligand can affect the complex's solubility, redox potential, and stability. These changes can be correlated to the electronic and steric effects of the substituents, providing valuable insights into structure-activity relationships. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



